N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride
Overview
Description
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2NOS and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One area of research involving N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride focuses on the synthesis and characterization of chemical compounds. For example, a study by Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines as potential antimicrobial agents, which involves reactions with chlorophenyl compounds similar to the one . These compounds were screened for their antibacterial and antifungal activities, indicating a potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Profiles
Another study by Ogawa et al. (2002) investigated the pharmacological profiles of R-96544, a compound related to this compound. This research focused on its potent, competitive, and selective activity as a 5-HT2A receptor antagonist. The study highlighted its effects on platelet aggregation and vascular responses, which could have implications for cardiovascular research and therapy (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Catalytic Hydroboration and Amination
In the field of organic chemistry, the study by Knight et al. (1997) on the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes provides insight into synthetic methodologies that could potentially apply to compounds like this compound. This research underscores the importance of developing new synthetic routes for complex organic molecules, which can have wide-ranging applications in medicinal chemistry and materials science (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxypropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS.ClH/c1-15-9-2-7-14-8-10-16-12-5-3-11(13)4-6-12;/h3-6,14H,2,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNASDDOMPQRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCSC1=CC=C(C=C1)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.